2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid 2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18126316
InChI: InChI=1S/C7H13NO4S/c8-7(4-6(9)10)2-1-3-13(11,12)5-7/h1-5,8H2,(H,9,10)
SMILES:
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol

2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid

CAS No.:

Cat. No.: VC18126316

Molecular Formula: C7H13NO4S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid -

Specification

Molecular Formula C7H13NO4S
Molecular Weight 207.25 g/mol
IUPAC Name 2-(3-amino-1,1-dioxothian-3-yl)acetic acid
Standard InChI InChI=1S/C7H13NO4S/c8-7(4-6(9)10)2-1-3-13(11,12)5-7/h1-5,8H2,(H,9,10)
Standard InChI Key STUWHMHWNWQAJH-UHFFFAOYSA-N
Canonical SMILES C1CC(CS(=O)(=O)C1)(CC(=O)O)N

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

2-(3-Amino-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid (CAS 1340181-64-7) is a bicyclic organosulfur compound with a molecular formula of C7H13NO4S\text{C}_7\text{H}_{13}\text{NO}_4\text{S} and a molecular weight of 207.25 g/mol. Its structure comprises a tetrahydrothiopyran ring (a six-membered sulfur-containing heterocycle) in which the sulfur atom is oxidized to a sulfone group (SO2\text{SO}_2). The ring is further substituted at the 3-position with an amino group (NH2\text{NH}_2) and an acetic acid side chain (\text{CH}_2\text{COOH).

The IUPAC name, 2-(3-amino-1,1-dioxothian-3-yl)acetic acid, reflects its systematic nomenclature, where "thian" denotes the thiopyran ring, and "dioxo" specifies the sulfone oxidation state. The canonical SMILES string C1CC(CS(=O)(=O)C1)(CC(=O)O)N\text{C1CC(CS(=O)(=O)C1)(CC(=O)O)N} provides a linear representation of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H13NO4S\text{C}_7\text{H}_{13}\text{NO}_4\text{S}
Molecular Weight207.25 g/mol
IUPAC Name2-(3-amino-1,1-dioxothian-3-yl)acetic acid
InChIInChI=1S/C7H13NO4S/c8-7(4-6(9)10)2-1-3-13(11,12)5-7/h1-5,8H2,(H,9,10)
InChIKeySTUWHMHWNWQAJH-UHFFFAOYSA-N
PubChem CID64666629

Synthetic Pathways and Production

Modern Automated Synthesis

Recent advancements in automated flow chemistry, such as those described by , offer scalable and reproducible methods for synthesizing C(sp³)-enriched compounds. Although 2-(3-amino-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid is not explicitly cited in these studies, the principles of Negishi coupling and continuous-flow organozinc reagent generation could theoretically facilitate its production . For instance:

  • Organozinc Intermediate Formation: Alkyl halides could be converted to zinc reagents in a column reactor, enabling Pd-catalyzed cross-coupling with halogenated thiopyran precursors.

  • Automated Purification: Liquid-liquid extraction (LLE) and mass-triggered preparative HPLC, as detailed in , would ensure high-purity isolation of the final product .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound’s polar functional groups (sulfone, amino, and carboxylic acid) confer moderate water solubility, though exact solubility data remain unpublished. Its stability is likely influenced by the electron-withdrawing sulfone group, which reduces nucleophilic susceptibility at the sulfur center. The amino and carboxylic acid groups render it amphoteric, with pH-dependent ionization states affecting solubility and reactivity.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(SO2)\nu(\text{SO}_2) at 1150–1350 cm⁻¹, ν(NH2)\nu(\text{NH}_2) at 3300–3500 cm⁻¹, and ν(COOH)\nu(\text{COOH}) at 2500–3300 cm⁻¹.

  • NMR: 1H^1\text{H} NMR would show signals for the thiopyran methylene protons (δ 1.5–2.5 ppm), sulfone-related deshielding (δ 3.0–3.5 ppm), and acetic acid protons (δ 2.3–2.6 ppm).

Applications in Research

Material Science

Sulfone-containing compounds are valued for their thermal stability and dielectric properties. This molecule could act as a monomer in polyamides or sulfonated polymers, though such applications remain speculative without experimental validation.

Recent Innovations and Future Directions

The integration of automated synthesis platforms, as highlighted in , could revolutionize the production of this compound. For example:

  • High-Throughput Screening: Automated workflows enable rapid optimization of reaction conditions (e.g., catalyst loading, temperature) to improve yield .

  • Diversity-Oriented Synthesis: Modular flow reactors allow combinatorial introduction of varied alkyl/aryl groups to the thiopyran core, expanding structural diversity for drug discovery .

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